molecular formula C24H24Cl3F6NO B13998972 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol CAS No. 36167-67-6

1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol

Cat. No.: B13998972
CAS No.: 36167-67-6
M. Wt: 562.8 g/mol
InChI Key: CLGBROPZTDVBPZ-UHFFFAOYSA-N
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Description

1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenanthrene core, along with a dipropylaminoethanol moiety. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol involves multiple steps, typically starting with the preparation of the phenanthrene core. The dichloro and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively. The final step involves the attachment of the dipropylaminoethanol group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of advanced materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol stands out due to its unique combination of dichloro and trifluoromethyl groups. Similar compounds include:

Properties

CAS No.

36167-67-6

Molecular Formula

C24H24Cl3F6NO

Molecular Weight

562.8 g/mol

IUPAC Name

1-[6,7-dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol;hydrochloride

InChI

InChI=1S/C24H23Cl2F6NO.ClH/c1-3-5-33(6-4-2)12-21(34)16-8-13-7-14(23(27,28)29)9-18(24(30,31)32)22(13)17-11-20(26)19(25)10-15(16)17;/h7-11,21,34H,3-6,12H2,1-2H3;1H

InChI Key

CLGBROPZTDVBPZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(C1=CC2=CC(=CC(=C2C3=CC(=C(C=C31)Cl)Cl)C(F)(F)F)C(F)(F)F)O.Cl

Origin of Product

United States

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